![molecular formula C25H19F3N6O B10958523 N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10958523.png)
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a pyrazole derivative, followed by its reaction with a pyrimidine precursor. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, using industrial-grade solvents and catalysts. The reaction conditions would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH or LDA in an aprotic solvent like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . The molecular docking studies have shown that the compound forms hydrogen bonds with key residues in the active site of CDKs, enhancing its inhibitory potency .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK inhibitory activity and anticancer properties.
Triazolo[1,5-c]pyrimidine derivatives: Also exhibit enzyme inhibitory activity and are explored for their potential in treating various diseases.
Uniqueness
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific structural features, such as the trifluoromethyl group, which enhances its lipophilicity and potentially its bioavailability. Additionally, its ability to form stable interactions with CDKs makes it a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C25H19F3N6O |
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Molecular Weight |
476.5 g/mol |
IUPAC Name |
N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C25H19F3N6O/c1-16-7-5-6-10-18(16)14-33-15-19(13-29-33)30-24(35)21-12-23-31-20(17-8-3-2-4-9-17)11-22(25(26,27)28)34(23)32-21/h2-13,15H,14H2,1H3,(H,30,35) |
InChI Key |
YSFRISYHYBMLES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=N2)NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CC=C5)C(F)(F)F |
Origin of Product |
United States |
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